molecular formula C10H18O B8482739 1-Ethoxy-1-octyne CAS No. 14273-09-7

1-Ethoxy-1-octyne

Cat. No.: B8482739
CAS No.: 14273-09-7
M. Wt: 154.25 g/mol
InChI Key: QIEVNBAEBNMTLA-UHFFFAOYSA-N
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Description

1-Ethoxy-1-octyne (C$9$H${14}$O) is an alkoxyalkyne characterized by an ethoxy group (-OCH$2$CH$3$) and a terminal alkyne bond at the first carbon of an octyne backbone. It is synthesized via alkylation of lithium ethoxyacetylide with 1-iodohexane, as reported by Kocienski . This method yields the compound efficiently, making it a valuable intermediate in organic synthesis.

1-Ethoxy-1-octyne is prominently utilized in the preparation of amides and lactams under supercritical carbon dioxide (scCO$2$) conditions, achieving yields up to 61% (e.g., N-phenyloctanamide) . Additionally, its thermolysis in flow systems generates ketenes, which are trapped by amines or alcohols to form amides or esters, respectively. Kinetic studies reveal an activation energy (E$a$) of 105.4 kJ/mol for its decomposition .

Properties

CAS No.

14273-09-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethoxyoct-1-yne

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h3-8H2,1-2H3

InChI Key

QIEVNBAEBNMTLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#COCC

Origin of Product

United States

Comparison with Similar Compounds

tert-Butoxy Alkynes (e.g., 1-tert-Butoxy-1-octyne)

  • Synthesis : Similar to 1-ethoxy-1-octyne, tert-butoxy derivatives are synthesized via alkylation of lithium tert-butoxyacetylide. However, initial attempts using Greene’s one-pot method resulted in poor yields, necessitating isolation of intermediates (e.g., tert-butyl 1,2-dichlorovinyl ether) for improved efficiency .
  • Reactivity : Bulkier tert-butoxy groups lower the temperature required for thermolysis (140°C vs. 180°C for ethoxy derivatives) due to steric effects accelerating bond cleavage .
  • Applications : Less frequently employed in scCO$_2$ amidation due to synthetic challenges, but advantageous in ketene generation under milder conditions.

1-Ethoxyoctane (C${10}$H${22}$O)

  • Structure : A saturated ether lacking the alkyne bond, with the ethoxy group attached to a linear octane chain .
  • Physical Properties : Higher molecular weight (158.285 g/mol) and boiling point compared to 1-ethoxy-1-octyne, reflecting reduced polarity and reactivity .
  • Applications : Primarily used as a solvent or inert medium, contrasting with 1-ethoxy-1-octyne’s role in bond-forming reactions.

1-Ethoxynaphthalene (C${12}$H${12}$O)

  • Structure : An aromatic ether with an ethoxy group attached to naphthalene .
  • Physical Properties : Higher boiling point (280.5°C) and molecular weight (172.223 g/mol) due to aromatic stabilization .
  • Reactivity : Participates in electrophilic substitution reactions (e.g., nitration), unlike 1-ethoxy-1-octyne, which undergoes alkyne-specific transformations.

Ethane, 1-Ethoxy-1-methoxy (C$5$H${12}$O$_2$)

  • Structure : A geminal diether with both ethoxy and methoxy groups on a central carbon .
  • Reactivity : Functions as an acetal-protecting group in carbonyl chemistry, diverging from 1-ethoxy-1-octyne’s role in amidation or ketene chemistry.

Key Data Tables

Table 2. Thermolysis Conditions for Alkoxyalkynes

Substituent Temperature for >95% Conversion (°C) Activation Energy (E$_a$, kJ/mol)
Ethoxy 180 105.4
iso-Propoxy 160 Not reported
tert-Butoxy 140 Not reported

Research Findings and Trends

  • Synthetic Efficiency : Ethoxy derivatives are more accessible than tert-butoxy analogs due to streamlined synthesis .
  • Reactivity Hierarchy : Bulkier alkoxy groups reduce thermal stability, enabling ketene formation at lower temperatures .
  • Functional Group Influence : The alkyne bond in 1-ethoxy-1-octyne enables unique reactivity (e.g., cycloadditions, metal-catalyzed couplings) absent in ethers like 1-ethoxyoctane.

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